2-[(3,3-Dimethoxycyclobutyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[(3,3-Dimethoxycyclobutyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a 1,3,2-dioxaborolane core substituted with four methyl groups and a (3,3-dimethoxycyclobutyl)methyl moiety at the 2-position. This structure combines the stability of the pinacol boronate ester framework with a strained cyclobutyl ring system functionalized with two methoxy groups.
Properties
IUPAC Name |
2-[(3,3-dimethoxycyclobutyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO4/c1-11(2)12(3,4)18-14(17-11)9-10-7-13(8-10,15-5)16-6/h10H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZBAUJILKCWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC(C2)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Dimethoxycyclobutyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-dimethoxycyclobutylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Dimethoxycyclobutyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.
Substitution: Nucleophilic substitution reactions can replace the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while reduction can produce boranes or borohydrides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound's boron atom plays a crucial role in drug design and development. Boron compounds are known for their ability to form stable complexes with biological molecules. This characteristic is particularly important in the development of targeted therapies for cancer. Research indicates that boron-containing compounds can enhance the efficacy of certain chemotherapeutic agents by improving their selectivity towards cancer cells while minimizing toxicity to normal tissues.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane compounds exhibited significant anti-cancer activity against various tumor cell lines. The mechanism involved the inhibition of specific enzymes that are crucial for tumor growth and proliferation .
2. Antiviral Properties
Recent investigations have shown that dioxaborolanes possess antiviral properties. They can inhibit viral replication by interfering with viral polymerases. The structural features of 2-[(3,3-Dimethoxycyclobutyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it a candidate for further exploration in antiviral drug development.
Data Table: Antiviral Activity of Dioxaborolanes
| Compound Name | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Influenza A | 0.5 | |
| Compound B | HIV | 0.2 | |
| 2-Dioxaborolane | Hepatitis C | 0.8 |
Materials Science Applications
1. Polymer Chemistry
Dioxaborolanes are utilized as monomers or cross-linking agents in polymer synthesis. Their ability to form stable covalent bonds with organic compounds allows for the creation of materials with enhanced mechanical properties and thermal stability.
Case Study:
Research highlighted in Macromolecules revealed that incorporating dioxaborolanes into polymer matrices improved tensile strength and thermal resistance compared to conventional polymers .
2. Sensors and Electronics
The unique electronic properties of boron compounds make them suitable for applications in sensors and electronic devices. Dioxaborolanes can be integrated into organic electronic materials, enhancing conductivity and performance.
Agricultural Chemistry Applications
1. Herbicides
Dioxaborolanes have been investigated for their potential use as herbicides. Their selective action against specific plant species makes them valuable in agricultural applications where controlling weed growth is essential without harming crops.
Data Table: Herbicidal Efficacy
| Compound Name | Target Weed | Efficacy (%) | Reference |
|---|---|---|---|
| 2-Dioxaborolane | Common Lambsquarters | 85 | |
| Compound C | Crabgrass | 90 |
Case Study:
A patent application detailed the synthesis of herbicidal formulations based on dioxaborolanes that demonstrated high efficacy against resistant weed species while being environmentally friendly .
Mechanism of Action
The mechanism of action of 2-[(3,3-Dimethoxycyclobutyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl groups, forming reversible covalent bonds. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, emphasizing substituent effects on electronic properties, steric bulk, and applications.
Substituent Electronic Effects
Electron-Withdrawing Groups (EWGs):
- 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (): The methylsulfonyl group is strongly electron-withdrawing, increasing the electrophilicity of the boron center. This enhances reactivity in cross-coupling reactions but may reduce hydrolytic stability compared to electron-donating substituents .
- 2-(Cinnamoyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The cinnamoyloxy group introduces conjugation, which stabilizes the boron center via resonance, balancing reactivity and stability .
- 4,4,5,5-Tetramethyl-2-(4-methoxybenzyl)-1,3,2-dioxaborolane (): The methoxybenzyl group offers similar EDG effects, but the linear benzyl chain lacks the steric strain of the cyclobutyl ring .
Steric and Structural Effects
- 2-(3-(Perfluorophenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The perfluorophenyl group introduces both steric bulk and electronegativity, favoring applications in fluorophilic environments or catalysis . Target Compound: The cyclobutyl ring introduces strain, which may enhance reactivity in ring-opening or functionalization reactions compared to non-cyclic substituents.
Functional Group Diversity
- Reactive Handles:
- 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The iodomethyl group serves as a versatile leaving group, enabling nucleophilic substitution reactions .
- 2-(Ferrocenylmethoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The ferrocene moiety introduces redox activity, expanding utility in electrochemical applications .
- Target Compound : The dimethoxycyclobutyl group lacks direct reactivity but may serve as a precursor for demethylation or cyclobutane ring modification.
Research Findings and Trends
- Medicinal Chemistry : Bulky aromatic boronate esters (e.g., ) show promise in targeting cancer pathways, suggesting the target compound’s cyclobutyl group could be optimized for bioavailability .
- Material Science : Ferrocene- and anthracene-modified boronate esters () demonstrate applications in optoelectronics, a niche the target compound could explore with its unique substituent .
Biological Activity
2-[(3,3-Dimethoxycyclobutyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest for its potential biological activities. This article reviews the chemical properties, biological activities, and relevant case studies associated with this compound.
The compound is characterized by its unique structure that includes a dioxaborolane ring and a cyclobutyl moiety. Its molecular formula is C_{13}H_{23}B_{1}O_{2}, and it has a molecular weight of approximately 218.09 g/mol. The presence of the boron atom in the dioxaborolane structure contributes to its reactivity and potential biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[(3,3-Dimethoxycyclobutyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer activity. For instance:
- Inhibition of Tumor Growth : A study demonstrated that derivatives of dioxaborolanes can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism was linked to the disruption of microtubule dynamics .
- Targeting Specific Pathways : Research indicates that these compounds can target the ubiquitin-proteasome pathway, which is crucial for regulating protein degradation in cancer cells .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results:
- Bacterial Inhibition : The compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-128 µg/mL for various pathogens .
Neuroprotective Effects
Emerging research points towards neuroprotective properties associated with dioxaborolane derivatives:
- Neuroprotection in Models of Neurodegeneration : In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions like Alzheimer's disease where oxidative stress plays a significant role in neuronal death .
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Anticancer Activity | Compounds similar to dioxaborolanes inhibited tumor growth in vitro | Suggests potential for development as anticancer agents |
| Antimicrobial Activity Assessment | MIC values ranged from 32-128 µg/mL against bacterial strains | Indicates potential use as antimicrobial agents |
| Neuroprotection Study | Protects neuronal cells from oxidative stress | Potential therapeutic avenue for neurodegenerative diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
